2-(2-(3-Methylphenoxy)ethoxy)ethanol
Description
2-[2-(3-methylphenoxy)ethoxy]ethanol is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a phenoxy group substituted with a methyl group at the third position, connected through an ethoxy chain to an ethanol moiety. This compound is used in various chemical and industrial applications due to its specific properties.
Properties
CAS No. |
73727-25-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-[2-(3-methylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C11H16O3/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,12H,5-8H2,1H3 |
InChI Key |
FQZYXSHXSFLYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylphenoxy)ethoxy]ethanol typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield the final product, 2-[2-(3-methylphenoxy)ethoxy]ethanol. The reaction conditions generally include the use of a base catalyst such as potassium hydroxide and are carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(3-methylphenoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to isolate the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[2-(3-methylphenoxy)ethoxy]acetaldehyde or 2-[2-(3-methylphenoxy)ethoxy]acetic acid.
Reduction: Formation of 2-[2-(3-methylphenoxy)ethoxy]ethane.
Substitution: Formation of 2-[2-(3-nitrophenoxy)ethoxy]ethanol or 2-[2-(3-bromophenoxy)ethoxy]ethanol.
Scientific Research Applications
Industrial Applications
- Hydraulic Brake Fluid
- Coatings and Inks
- Specialty Chemicals
- Cleaning Products
- Cutting Oils and Deicing Agents
Research Applications
- Extraction Agent
- Biodegradability Studies
- Toxicological Studies
Case Study 1: Hydraulic Fluid Formulation
A study conducted on the formulation of hydraulic brake fluids highlighted the importance of TGME in achieving desired viscosity and thermal stability. The research indicated that brake fluids containing 40-60% TGME performed exceptionally well under high-temperature conditions, maintaining their operational integrity without significant degradation over time .
Case Study 2: Solvent Efficacy
In an investigation into the efficacy of various solvents in paint formulations, TGME was found to enhance the flow and leveling properties of coatings significantly. This study emphasized TGME's role in improving the aesthetic qualities of finished products while ensuring compliance with environmental regulations regarding VOC emissions .
Mechanism of Action
The mechanism of action of 2-[2-(3-methylphenoxy)ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influence metabolic pathways, and alter cellular signaling processes. Its unique structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
- 2-[2-(4-methylphenoxy)ethoxy]ethanol
- 2-[2-(3-chlorophenoxy)ethoxy]ethanol
Uniqueness
2-[2-(3-methylphenoxy)ethoxy]ethanol stands out due to its specific substitution pattern on the phenoxy group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Biological Activity
2-(2-(3-Methylphenoxy)ethoxy)ethanol, commonly referred to as TGME (Triethylene Glycol Monomethyl Ether), is a glycol ether compound that has garnered attention for its diverse biological activities. This article aims to synthesize available research findings on its biological activity, including pharmacological effects, toxicity studies, and potential therapeutic applications.
- Chemical Formula : C12H16O3
- Molecular Weight : 208.26 g/mol
- CAS Number : 112-35-6
Pharmacological Effects
Research indicates that TGME exhibits various pharmacological effects, primarily through its interaction with biological membranes and cellular processes.
Antimicrobial Activity
TGME has been studied for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were reported at concentrations ranging from 62.5 µg/mL to 78.12 µg/mL, indicating significant antibacterial potential .
Cytotoxicity and Antiproliferative Effects
TGME has demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values reported at approximately 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest that TGME may possess potential as an anticancer agent.
Toxicological Studies
Toxicological assessments of TGME have revealed several important findings regarding its safety profile.
Acute and Chronic Toxicity
In animal studies, TGME was administered at doses up to 4,000 mg/kg/day for 90 days. Observations included slight hepatocellular hypertrophy and increased liver weight in high-dose groups. Notably, the compound did not exhibit significant systemic toxicity at lower doses, although reproductive toxicity was noted in male rats .
| Dose (mg/kg/day) | Observed Effects |
|---|---|
| 1,200 | Mild liver changes; slight weight loss |
| 4,000 | Hepatocellular vacuolization; reduced weight gain |
Reproductive Toxicity
The reproductive toxicity of TGME was evaluated in male rats, where significant degeneration of seminiferous tubules was observed at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 1,200 mg/kg/day for reproductive endpoints .
Metabolic Pathways
TGME is metabolized primarily through oxidation to 2-ethoxyacetic acid, which is further processed into N-ethoxyacetylglycine. The half-life for elimination varies significantly between species; for instance, human volunteers showed a half-life of approximately 21-24 hours post-exposure compared to about 7 hours in rats .
Case Studies
Several case studies have documented the effects of TGME exposure in occupational settings. Workers exposed to TGME and related glycol ethers exhibited varied health outcomes, including respiratory issues and hematological changes such as reduced white blood cell counts in high-exposure groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
